2-Isopropylamino-1-phenyl-ethanone hydrochloride 2-Isopropylamino-1-phenyl-ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751483
InChI: InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

2-Isopropylamino-1-phenyl-ethanone hydrochloride

CAS No.:

Cat. No.: VC15751483

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropylamino-1-phenyl-ethanone hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H
Standard InChI Key UACQJVIFLNJSRS-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC(=O)C1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₅NO·HCl, with an exact mass of 213.71 g/mol for the hydrochloride form . Key identifiers include:

  • InChI Key: IHVMTNLVDVWAAA-UHFFFAOYSA-N

  • SMILES: CC(C)NCC(=O)C1=CC=CC=C1.Cl

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point311.7 ± 22.0°C (at 760 mmHg)
Density1.0 ± 0.1 g/cm³
Flash Point142.3 ± 22.3°C
LogP2.14
Vapor Pressure0.0 ± 0.7 mmHg (25°C)

Structural Features

The molecule comprises a phenyl group attached to an ethanone backbone, with an isopropylamino moiety at the second carbon. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves reductive amination of acetophenone derivatives with isopropylamine, followed by hydrochloric acid treatment . A typical procedure includes:

  • Reductive Amination: Acetophenone reacts with isopropylamine in ethanol/methanol under catalytic hydrogenation (e.g., Pd/C) or using sodium borohydride.

  • Acidification: The free base is treated with HCl to yield the hydrochloride salt .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes purity
CatalystPd/C (5% w/w)>90% conversion
Reaction Temperature25–50°CBalances speed/safety

Industrial Scalability

Continuous flow reactors and high-pressure systems are employed to enhance efficiency. For instance, a 98% purity product is achievable at scale, as noted in commercial batches .

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by:

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

  • Amine Group: Undergoes alkylation or acylation to form secondary/tertiary amines.

Stability Considerations

The hydrochloride salt is hygroscopic, requiring storage in anhydrous conditions. Degradation occurs above 150°C, releasing HCl gas .

Biological and Pharmaceutical Applications

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM)Target EnzymeSource
1-Phenyl-2-(phenylamino)ethanone12.3MCR-1
2-Isopropylamino-1-phenyl-ethanoneN/AHypothesized

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.2 (d, 6H, CH(CH₃)₂), 3.4 (m, 1H, NHCH), 4.1 (s, 2H, CH₂), 7.5–8.1 (m, 5H, Ar-H) .

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (N-H bend) .

Chromatographic Methods

HPLC (C18 column, UV detection at 254 nm) confirms purity >98% .

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